molecular formula C7H13IO2 B010146 (S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE CAS No. 104596-85-2

(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE

Cat. No.: B010146
CAS No.: 104596-85-2
M. Wt: 256.08 g/mol
InChI Key: BABASTDSXZONTL-LURJTMIESA-N
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Description

(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by the presence of an iodoethyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a suitable precursor with iodine in the presence of an oxidizing agent. For example, the reaction of a hydroxyethyl precursor with iodine and iodic acid can yield the desired product . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for (4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The iodoethyl group can be reduced to an ethyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products such as azidoethyl or thiocyanatoethyl derivatives.

    Oxidation: Products with hydroxyl or carbonyl groups.

    Reduction: Ethyl-substituted dioxolane derivatives.

Scientific Research Applications

(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with various molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring provides stability and can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane
  • (4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanol
  • (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Uniqueness

(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the iodoethyl group, which imparts distinct reactivity compared to other dioxolane derivatives. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABASTDSXZONTL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CCI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triphenylphosphine (172 mmol, 45 g) and imidazole (172 mmol, 12 g) were dissolved in THF/acetonitrile (3:1, 300 ml). The mixture was cooled under an ice bath, and iodine (172 mmol, 44 g) was added in four portions with vigorous stirring over 20 minutes. The resulting slurry was warmed to 20° C. and then cooled to 0° C. (±)-2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-ethanol (156 mmol, 25 g) was added dropwise to the reaction mixture over 15 minutes. The mixture was stirred at room temperature overnight. The mixture was concentrated, diluted with 5% sodium bicarbonate solution and extracted with hexane. The combined organic layer was dried with MgSO4 and concentrated. Silica gel chromatography gave 4-(2-iodo-ethyl)-2,2-dimethyl-[1,3]dioxolane as a clear oil; 1H NMR (400 MHz, CDCl3): δ 4.18–4.12 (m, 1H), 4.06 (dd, 1H, J1=8.0 Hz, J2=6.1 Hz), 3.55 (dd, 1H, J1=8.0 Hz, J2=6.5 Hz), 3.28–3.17 (m, 2 H), 2.11–1.98 (m, 2H), 1.38 (s, 3H), 1.33 (s, 3H).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
THF acetonitrile
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE
Reactant of Route 2
Reactant of Route 2
(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE
Reactant of Route 3
(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE
Reactant of Route 4
(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE
Reactant of Route 5
(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE
Reactant of Route 6
(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE

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